molecular formula C11H8N4S B2704520 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-50-0

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2704520
CAS No.: 320416-50-0
M. Wt: 228.27
InChI Key: FBUFJJIQNGUTGX-ONEGZZNKSA-N
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Description

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core with a thienyl-vinyl substituent.

Scientific Research Applications

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminothiophene with appropriate aldehydes and nitriles under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazolo-pyrimidine ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and

Properties

IUPAC Name

7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-10(16-7-1)4-3-9-5-6-12-11-13-8-14-15(9)11/h1-8H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFJJIQNGUTGX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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